trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol
Overview
Description
Scientific Research Applications
Chemoenzymatic Synthesis
The compound trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol and its analogs have been synthesized through chemoenzymatic approaches. These syntheses involve enzymatic resolution of racemic cycloalkanol analogs, followed by diverse substitution methodologies. The use of lipase from Candida antarctica type B has been highlighted for its efficiency in the enzymatic resolution of racemic-trans-2-(1H-imidazol-1-yl)cycloalkanamines, leading to the preparation of enantiopure cis- and trans-isomers. This method combines chemical and enzymatic steps to achieve high enantiomeric purities of the target compounds, which are valuable in various chemical and pharmaceutical applications (S. Alatorre-Santamaría et al., 2011).
Application in Organocatalysis and Toxicity Studies
Optically active 3-(1H-imidazol-1-yl)cyclohexanol-based ionic liquids, prepared through a chemoenzymatic process, have been explored for their application in organocatalysis and toxicity studies. These compounds have shown promise as phase-transfer catalysts in the Michael addition of diethyl malonate to trans-chalcone. Their structural implications through a systematic synthetic approach have also been evaluated for their toxicity against E. coli cells, highlighting the potential of these molecules in the development of new catalytic systems with reduced environmental impact (C. E. Paul et al., 2012).
Exploring the Transphobia Effect on Heteroleptic NHC Cycloplatinated Complexes
Research has been conducted to explore the transphobia effect on heteroleptic NHC cycloplatinated complexes involving the synthesis of 1-(4-cyanophenyl)-1H-imidazol. This study has provided insights into the coordination chemistry of these complexes, discussing the geometries of cis- and trans-(C*,L) isomers and their implications for molecular design in catalysis and material science. Theoretical calculations supported the experimental findings, contributing to a better understanding of the trans influence in such metal-organic frameworks (S. Fuertes et al., 2015).
properties
IUPAC Name |
(1R,2R)-2-imidazol-1-ylcyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-7-2-1-6(7)9-4-3-8-5-9/h3-7,10H,1-2H2/t6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGULLMCUBBDAMD-RNFRBKRXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CN=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(1H-imidazol-1-yl)cyclobutan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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